molecular formula C15H13N3O6 B2833385 Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 851094-91-2

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2833385
CAS No.: 851094-91-2
M. Wt: 331.284
InChI Key: UNQREDMCCFPYBM-UHFFFAOYSA-N
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Description

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C15H13N3O6 and its molecular weight is 331.284. The purity is usually 95%.
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Scientific Research Applications

Mesomorphic Behavior and Photoluminescent Property

Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate and related 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behaviors and photoluminescent properties. These compounds display nematic and/or smectic A mesophases and exhibit strong blue fluorescence emission, suggesting potential applications in photoluminescent materials and liquid crystal technology (Han et al., 2010).

Structural Characterization in Crystal Engineering

This compound has been studied for its structural properties in crystal engineering. These studies provide insights into the crystal packing and π–π interactions of oxadiazole derivatives, which are crucial for the design of advanced materials with specific physical and chemical properties (Meyer et al., 2003).

Colorimetric Fluoride Chemosensors

Derivatives of this compound have been reported as novel anion sensors. These compounds show promising applications as colorimetric fluoride chemosensors, which can be used in environmental monitoring and analytical chemistry (Ma et al., 2013).

Antibacterial and Enzyme Inhibition Applications

Compounds containing 1,3,4-oxadiazole, such as this compound, have been evaluated for their antibacterial and enzyme inhibition activities. These findings suggest potential uses in pharmaceutical applications and the development of new antibacterial agents (Rasool et al., 2015).

Antifungal Activity and Molecular Docking

Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antifungal activities. Molecular docking studies of these compounds reveal their potential as scaffolds for the development of new antifungal drugs (Nimbalkar et al., 2016).

Corrosion Inhibition in Mild Steel

Research indicates that oxadiazole derivatives, including this compound, can be used as corrosion inhibitors for mild steel. This application is significant in industrial processes where steel corrosion poses a major challenge (Ammal et al., 2018).

Synthesis of Novel Liquid Crystals

The synthesis and characterization of novel liquid crystals containing 1,3,4-oxadiazole units, related to this compound, have been reported. These liquid crystals display various mesophases, suggesting their potential use in advanced display technologies and materials science (Tariq et al., 2013).

Properties

IUPAC Name

methyl 4-[[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-21-14(20)10-4-2-9(3-5-10)12(19)16-15-18-17-13(24-15)11-8-22-6-7-23-11/h2-5,8H,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQREDMCCFPYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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